2,6-Difluorobenzylphosphonic acid
Description
Properties
Molecular Formula |
C7H7F2O3P |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
(2,6-difluorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H7F2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
BNNGITGCJOYNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CP(=O)(O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The primary structural analogs of 2,6-difluorobenzylphosphonic acid include pentafluorobenzylphosphonic acid (five fluorine atoms on the benzene ring) and other fluorinated benzylphosphonic acids. The degree and position of fluorination critically influence electronic properties:
- This compound : Two fluorine atoms at ortho positions create a moderate electron-withdrawing effect, balancing solubility and interfacial dipole strength.
Photocarrier Dynamics in BHJ Solar Cells
A comparative study of these compounds embedded in PCDTBT/PC71BM BHJ solar cells revealed significant differences in photo-carrier lifetimes, a key metric for charge recombination and extraction efficiency. Surface photovoltage (SPV) spectroscopy data demonstrated the following:
| Compound | Photo-Carrier Lifetime (ms) | Fitting Method | Light Intensity Dependency |
|---|---|---|---|
| This compound | 0.51 | Exponential with non-zero build-up | Dispersive kinetics |
| Pentafluorobenzylphosphonic acid | 1.10 | Exponential with non-zero build-up | Dispersive kinetics |
Key Findings :
- This compound exhibited a ~2× faster photo-carrier lifetime (0.51 ms vs. 1.10 ms) compared to pentafluorobenzylphosphonic acid under identical conditions .
- The faster lifetime suggests reduced charge recombination, which could enhance photovoltaic efficiency.
- The disparity is attributed to fluorination degree: partial fluorination in this compound may optimize interfacial energetics without introducing excessive steric hindrance or deep charge traps common in heavily fluorinated systems.
Methodological Considerations
Previous studies (e.g., Shao et al.) employed a stretched exponential function to model SPV decay, accounting for dispersive charge kinetics. However, reanalysis of the same dataset using exponential functions with non-zero SPV build-up time confirmed the relative performance trend between the two compounds, underscoring the robustness of the observed lifetime difference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
